molecular formula C16H16N2O2 B3498981 N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide

N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide

Cat. No.: B3498981
M. Wt: 268.31 g/mol
InChI Key: IKUBHYUCLLAENT-UHFFFAOYSA-N
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Description

N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a 2-oxoethyl chain, which is further substituted with a 4-methylphenylamino group

Scientific Research Applications

N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. It exhibits biological activities that make it a candidate for anti-inflammatory, antimicrobial, and anticancer agents.

    Materials Science: The compound is used as a building block in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: Researchers study the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

    Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

The safety and hazards of similar compounds, such as N-(4-AMINO-2-METHYLPHENYL)ACETAMIDE, have been studied . It has been found to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Similar compounds have been found to target enzymes such as methionine aminopeptidase and Tyrosine-protein kinase SYK . These enzymes play crucial roles in protein synthesis and signal transduction respectively.

Mode of Action

This could result in alterations in protein synthesis or signal transduction pathways .

Biochemical Pathways

Given the potential targets, it could be involved in pathways related to protein synthesis and signal transduction . The downstream effects would depend on the specific pathway and the role of the target enzyme within that pathway.

Pharmacokinetics

Similar compounds have shown varied pharmacokinetic properties . The bioavailability of the compound would be influenced by these properties.

Result of Action

Based on the potential targets, it can be inferred that the compound might have effects on protein synthesis or signal transduction .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and interaction with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide typically involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. The reaction is carried out under controlled conditions to ensure selective monoacylation. The process involves the following steps:

    Acylation Reaction: 4-methylbenzene-1,3-diamine is reacted with benzoic anhydride in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine. The reaction mixture is stirred at room temperature for several hours.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems allow for precise control of reaction parameters, leading to higher yields and improved selectivity. The use of microreactors also facilitates the optimization of reaction conditions, such as temperature, pressure, and flow rates.

Chemical Reactions Analysis

Types of Reactions: N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Oxo derivatives of this compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Substituted benzamides with various functional groups.

Comparison with Similar Compounds

  • N-(2-amino-4-methylphenyl)propanamide
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Comparison: N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide is unique due to its specific substitution pattern and the presence of both benzamide and 4-methylphenylamino groups. This combination imparts distinct chemical and biological properties, making it different from other similar compounds. For instance, the presence of the 4-methylphenylamino group enhances its potential as a pharmacophore, while the benzamide moiety contributes to its stability and reactivity.

Properties

IUPAC Name

N-[2-(4-methylanilino)-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-12-7-9-14(10-8-12)18-15(19)11-17-16(20)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUBHYUCLLAENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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